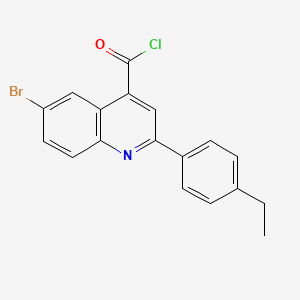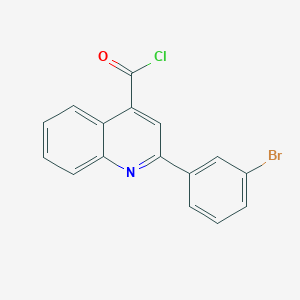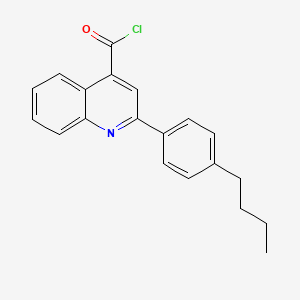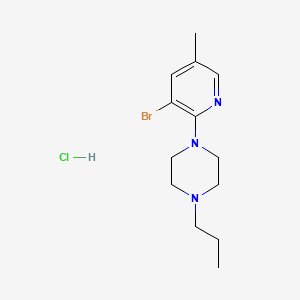
Ácido (4-((terc-butoxicarbonil)amino)piridin-3-il)borónico
Descripción general
Descripción
“(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid” is a boronic acid derivative . It is also known as Boc-3-pyridineboronic acid . The molecular formula of this compound is C10H15BN2O4 .
Molecular Structure Analysis
The molecular weight of “(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid” is 238.05 g/mol . The InChI code for this compound is 1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) . The Canonical SMILES for this compound is B(C1=C(C=CN=C1)NC(=O)OC(C)(C)C)(O)O .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid” include a molecular weight of 238.05 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has 4 rotatable bonds .
Aplicaciones Científicas De Investigación
Reacciones de Acoplamiento Cruzado
Este compuesto se utiliza como reactivo en reacciones de acoplamiento de Suzuki-Miyaura catalizadas por paladio . Estas reacciones son un tipo de reacción de acoplamiento cruzado, utilizadas para crear enlaces carbono-carbono que son cruciales en la síntesis de muchos compuestos orgánicos .
Reacciones de Irradiación de Microondas
También se utiliza en reacciones de acoplamiento de Suzuki catalizadas por paladio sin ligando bajo irradiación de microondas . Este método puede aumentar la eficiencia y la velocidad de la reacción, convirtiéndolo en una herramienta valiosa en la síntesis orgánica .
Química Medicinal
En el campo de la química medicinal, este compuesto se utiliza en la preparación de inhibidores de la proteasa HIV-1 . Estos inhibidores son posibles terapéuticos para el VIH, ya que pueden evitar que el virus madure y se vuelva infeccioso .
Terapéutica contra el Cáncer
También se utiliza en el desarrollo de posibles terapéuticas contra el cáncer, como los inhibidores de PDK1 y la proteína quinasa CK2 . Estos inhibidores pueden bloquear la actividad de las proteínas que están involucradas en el crecimiento y la división de las células cancerosas .
Compuestos Organoboranos
Como una subclase de compuestos organoboranos, se utiliza en reacciones de acoplamiento cruzado, catálisis, química medicinal, materiales poliméricos u optoelectrónicos . Estas aplicaciones son cruciales en varios campos, incluida la ciencia de los materiales, la biología y la imagenología .
Inhibidores de DYRK1A
Se emplea en la síntesis de nuevas piridazino [4,5-b] indol-4-onas y análogos de piridazin-3 (2H)-ona como inhibidores de DYRK1A . Estos inhibidores se pueden utilizar en el tratamiento de enfermedades relacionadas con la sobreexpresión del gen DYRK1A, como el síndrome de Down .
Mecanismo De Acción
Target of Action
Boronic acids, including pyridine boronic acids, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of boronic acids with various organic halides or triflates in the presence of a palladium catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to the palladium catalyst . The 4-(T-BUTOXYCARBONYLAMINO)PYRIDINE-3-BORONIC ACID likely interacts with its targets in a similar manner, contributing its pyridine moiety to the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling suggests it may be involved in the synthesis of various organic compounds .
Pharmacokinetics
The compound is a solid at room temperature and is typically stored at -20°c . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
The molecular and cellular effects of 4-(T-BUTOXYCARBONYLAMINO)PYRIDINE-3-BORONIC ACID are likely dependent on the specific context of its use. In Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, potentially leading to the synthesis of various organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(T-BUTOXYCARBONYLAMINO)PYRIDINE-3-BORONIC ACID. For instance, the compound’s stability may be affected by temperature, as it is typically stored at -20°C . Additionally, the efficacy of its action in Suzuki-Miyaura cross-coupling reactions may be influenced by the presence of a suitable palladium catalyst .
Análisis Bioquímico
Biochemical Properties
(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator. The boronic acid moiety in (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid forms reversible covalent bonds with the active site serine residues of proteases, thereby inhibiting their activity . Additionally, it can interact with proteins involved in signal transduction pathways, influencing cellular responses.
Cellular Effects
The effects of (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating the activity of these enzymes, (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid can alter gene expression and cellular metabolism . For instance, it can inhibit the phosphorylation of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms covalent bonds with diols and other nucleophilic groups in enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in the stabilization or destabilization of enzyme-substrate complexes, thereby modulating enzymatic activity. Additionally, (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light . Long-term studies have shown that (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in cell signaling pathways.
Dosage Effects in Animal Models
The effects of (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular responses without causing significant toxicity . At higher doses, (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without adverse outcomes.
Metabolic Pathways
(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways . For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. The distribution of (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid within tissues can influence its overall biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression. Additionally, (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid can be found in the cytoplasm, where it modulates enzyme activity and cellular signaling pathways.
Propiedades
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWBZVDHQCJRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)NC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674731 | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863752-59-4 | |
| Record name | C-(1,1-Dimethylethyl) N-(3-borono-4-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863752-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1372792.png)
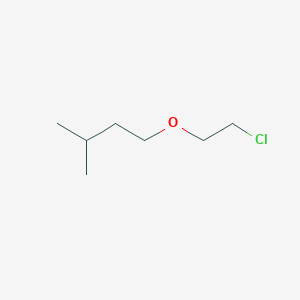
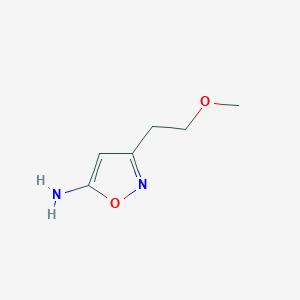
![Methyl 2-[(octan-2-yl)amino]benzoate](/img/structure/B1372798.png)
![3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol](/img/structure/B1372800.png)
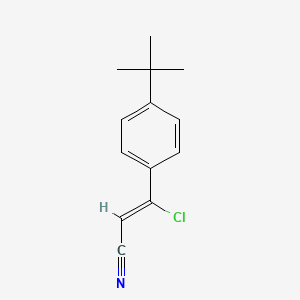

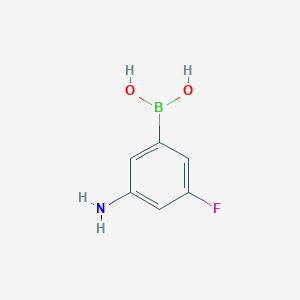
![6-Bromobenzo[d]thiazole-2-sulfonic acid](/img/structure/B1372804.png)
